trans-4-Aminocyclohexanol
Overview
Description
trans-4-Aminocyclohexanol: is an organic compound with the chemical formula C6H13NO . It is a stereoisomer where the amino group is located in the trans position on the cyclohexane ring. This compound is typically found as a white solid and is soluble in water and various organic solvents . It is widely used as an intermediate in the synthesis of various pharmaceuticals, surfactants, and polymer materials .
Mechanism of Action
Target of Action
Trans-4-Aminocyclohexanol, also known as 4-Aminocyclohexanol, is an organic compound that plays a significant role in the synthesis of various pharmaceuticals It’s known to be a crucial intermediate in the synthesis of drugs such as ambroxol hydrochloride .
Mode of Action
For instance, it can react with butyric acid- (2-chloro-ethyl ester) to produce butyric acid 4-amino-cyclohexyl ester .
Biochemical Pathways
This compound is involved in several biochemical pathways during the synthesis of pharmaceutical compounds. It’s used as a raw material in organic synthesis and serves as an important intermediate in the production of drugs such as Ambroxol hydrochloride . The compound can react with butyric acid- (2-chloro-ethyl ester) under the catalysis of Aspergillus niger lipase in a solvent like 2-methyl-butan-2-ol .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the final pharmaceutical compound it helps synthesize. As an intermediate, it contributes to the overall therapeutic effects of the end product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of certain catalysts, such as Aspergillus niger lipase, and solvents like 2-methyl-butan-2-ol . Additionally, it’s known to be air-sensitive, indicating that exposure to air could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclohexanal and Ammonia: One common method involves reacting cyclohexanal with ammonia (or aqueous ammonia) under basic conditions to form trans-4-Aminocyclohexanol.
Hydrogenation of p-Acetamidophenol: Another method starts with p-acetamidophenol, which is catalytically hydrogenated in an aqueous or alcoholic solution. .
Industrial Production Methods: The industrial production of this compound often involves the hydrogenation of p-acetamidophenol followed by separation and hydrolysis steps. This method is preferred due to its efficiency in producing high yields of the desired trans isomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Aminocyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like butyric acid-(2-chloro-ethyl ester) can be used in the presence of catalysts like Aspergillus niger lipase
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Butyric acid 4-amino-cyclohexyl ester
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- An important intermediate in the synthesis of drugs such as Ambroxol hydrochloride, which is used in the treatment of respiratory diseases .
Industry:
Comparison with Similar Compounds
cis-4-Aminocyclohexanol: The cis isomer of 4-Aminocyclohexanol, where the amino group is located in the cis position on the cyclohexane ring.
trans-2-Aminocyclohexanol: Another isomer with the amino group located at the 2-position on the cyclohexane ring.
Cyclohexylamine: A simpler amine derivative of cyclohexane.
Uniqueness:
Properties
IUPAC Name |
4-aminocyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218630, DTXSID001312113 | |
Record name | 4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-65-3, 27489-62-9, 40525-78-8 | |
Record name | 4-Aminocyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Aminocyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Aminocyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocyclohexanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminocyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | trans-4-aminocyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-AMINOCYCLOHEXANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-aminocyclohexanol?
A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.
Q2: What spectroscopic data is available for characterizing 4-aminocyclohexanol?
A2: Researchers commonly employ techniques like FTIR, 1H NMR, and 13C NMR to characterize 4-aminocyclohexanol. For instance, FTIR analysis confirms the presence of specific functional groups, such as the hydroxyl group (O-H) and amine group (N-H). 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []
Q3: How do structural modifications of 4-aminocyclohexanol affect its biological activity?
A3: Substitutions on the cyclohexane ring, particularly at the 2- and 4- positions, significantly influence the biological activity of 4-aminocyclohexanol derivatives. For example, the presence of specific substituents on the aromatic ring of N-(2-amino-3,5-dibromobenzyl)-trans-4-aminocyclohexanol (ambroxol) impacts its expectorant properties. [] Similarly, variations in the N-substituent can alter the compound's binding affinity to specific receptors, like the β2 and M3 receptors, as observed in certain dihydroquinoline-based molecules. []
Q4: Can you elaborate on the role of stereochemistry in the activity of 4-aminocyclohexanol derivatives?
A4: Stereochemistry plays a crucial role in determining the biological activity of 4-aminocyclohexanol derivatives. Studies have shown distinct differences in the biological activity between the cis and trans isomers. For example, cis-4-aminocyclohexanol exhibits higher activity as an anticancer agent compared to its trans counterpart. [] Furthermore, enantioselective synthesis of chiral cis and trans-4-aminocyclohex-2-enols, which are analogs of ambroxol, highlights the importance of stereochemistry in drug development. []
Q5: Can 4-aminocyclohexanol act as a ligand in metal complexes, and if so, what are their applications?
A5: Yes, 4-aminocyclohexanol can serve as a ligand in metal complexes. For example, it forms a complex with aluminum, creating a C–O–Al–O–C framework. This aluminum complex demonstrates excellent catalytic activity in the ring-opening polymerization of ε-caprolactone, a valuable reaction for producing biodegradable polymers. []
Q6: What are some of the key applications of 4-aminocyclohexanol and its derivatives?
A6: 4-Aminocyclohexanol serves as a versatile building block in organic synthesis, particularly in pharmaceutical chemistry. It's a key intermediate in producing various drugs, including Ambroxol, a mucolytic agent used to treat respiratory diseases. [, ] Additionally, its derivatives find applications in developing potential treatments for pain, epilepsy, and cardiovascular diseases. []
Q7: Are there any alternatives or substitutes for 4-aminocyclohexanol in its various applications?
A8: The search for alternatives and substitutes for 4-aminocyclohexanol is an ongoing area of research, driven by factors such as cost, performance, and environmental impact. Researchers are exploring different synthetic routes and structural analogs to identify viable alternatives with improved properties or more sustainable production methods. For example, alternative synthetic pathways using readily available starting materials like 4-acetylaminophenol have been investigated to improve the yield and cost-effectiveness of producing trans-4-aminocyclohexanol. []
Q8: What research infrastructure and resources are essential for advancing the understanding and applications of 4-aminocyclohexanol?
A9: Further research on 4-aminocyclohexanol necessitates access to advanced analytical techniques like LC/ESI-MS, which enables the separation and identification of enantiomers. [] Additionally, computational chemistry tools play a crucial role in predicting the properties and activities of novel derivatives. Databases containing chemical information and biological activity data are also valuable resources for SAR studies and drug discovery efforts. [, ]
Q9: What are some historical milestones in the research and development of 4-aminocyclohexanol?
A10: A significant milestone in 4-aminocyclohexanol research was the elucidation of its stereochemistry and the subsequent development of stereoselective synthetic methods. [] This advancement enabled the preparation of enantiomerically pure 4-aminocyclohexanol derivatives, opening up possibilities for developing more selective and effective pharmaceuticals. The discovery and development of Ambroxol, a widely used drug derived from 4-aminocyclohexanol, also marks a significant milestone in this field. []
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